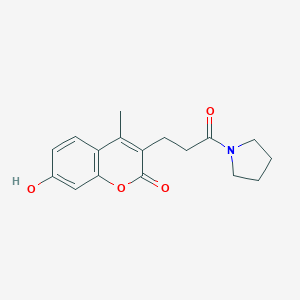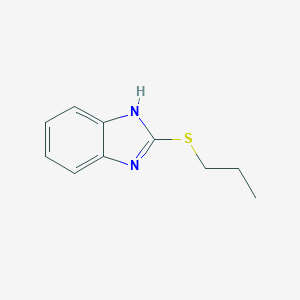![molecular formula C15H10N2O B362662 isoindolo[2,1-a]quinazolin-5(11H)-one CAS No. 26963-23-5](/img/structure/B362662.png)
isoindolo[2,1-a]quinazolin-5(11H)-one
Übersicht
Beschreibung
Isoindolo[2,1-a]quinazolin-5(11H)-one is a complex organic compound that has been the subject of various studies . It contains three contiguous stereogenic centers . This compound is part of a larger class of compounds known as isoindolinones, which are fused heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves a Lewis-acid mediated reaction of enamides with N-aryl . This reaction affords the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities . The stereochemical outcome of this transformation indicates a stepwise reaction pathway .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and stereogenic centers . The compound contains a total of 54 bonds, including 36 non-H bonds, 21 multiple bonds, 4 rotatable bonds, 3 double bonds, and 18 aromatic bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its synthesis. The Lewis-acid mediated reaction of enamides with N-aryl is a key step in the synthesis of this compound . The stereochemical outcome of this transformation indicates a stepwise reaction pathway .Wissenschaftliche Forschungsanwendungen
Therapeutic and Cosmetic Applications
Isoindolo[2,1-a]quinazolin-5(11H)-one derivatives, like Evodiamine, have been extensively researched for their wide array of pharmacological activities. These include therapeutic applications such as the treatment of metabolic disorders, cancer, neurological disorders, and cardiovascular disorders. Specifically, Evodiamine has been recognized for its fat-reducing properties due to its prevention of muscle protein catabolism, enhancement of thermogenesis, and lipid oxidation. Furthermore, these compounds are being explored for their anti-cancer, anti-diabetic, and anti-inflammatory properties, showing potential action as modulators of specific receptors like topoisomerase I, NF-kappa B, and B-cell lymphoma 2 (Bcl2) (Gavaraskar, Dhulap & Hirwani, 2015).
Medicinal Chemistry Implications
Quinazoline derivatives, a crucial class of fused heterocycles, have seen extensive study and usage in medicinal chemistry due to specific biological activities. These compounds are integral in over 200 naturally occurring alkaloids, with newer and more complex variants being discovered. The stability and versatility of the quinazoline nucleus have inspired researchers to synthesize novel medicinal agents with varied biological activities, such as anti-cancer and anti-bacterial properties (Tiwary et al., 2016).
Anticancer Properties
This compound derivatives, particularly in the form of quinazoline, have shown promising applications in cancer treatment. These derivatives are known for a wide range of biological properties, including anticancer activities, by inhibiting critical protein targets like EGFR and exhibiting structural diversity. The development of novel quinazoline compounds remains a promising field due to their vast applications, including anticancer drugs (Ravez et al., 2015).
Optoelectronic Material Applications
Beyond their medicinal properties, quinazoline derivatives have also found applications in the field of optoelectronics. They have been incorporated into π-extended conjugated systems for creating novel optoelectronic materials, including those used in organic light-emitting diodes (OLEDs), image sensors, and as photosensitizers for dye-sensitized solar cells. This showcases the versatility of quinazoline derivatives, extending their usefulness beyond pharmacological activities (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
11H-isoindolo[2,1-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTFEVDUFOHBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4N31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B362584.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine](/img/structure/B362588.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

